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Compound of Interest

Compound Name: (S)-BRD9500

Cat. No.: B11932116 Get Quote

An In-depth Technical Guide on (S)-BRD9500: Structure, Properties, and Biological Context

Introduction
(S)-BRD9500 is the (S)-enantiomer of the potent and orally active phosphodiesterase 3 (PDE3)

modulator, (R)-BRD9500. In the realm of chemical biology and drug discovery, the study of

stereoisomers is critical, as biological systems often exhibit a high degree of stereoselectivity.

Consequently, (S)-BRD9500 primarily serves as an essential negative control in experiments

designed to investigate the biological effects of its active counterpart, (R)-BRD9500.[1] The

significant biological activity, including antitumor effects, is attributed to the (R)-isomer, which

selectively inhibits PDE3A and PDE3B.[2][3][4] This document provides a comprehensive

overview of the chemical structure and properties of (S)-BRD9500, while detailing the biological

activity and mechanism of action of its pharmacologically active enantiomer, (R)-BRD9500, to

provide a complete scientific context.

Chemical Structure and Properties
The chemical properties of (S)-BRD9500 are largely identical to its (R)-enantiomer, with the

exception of its stereochemistry and optical rotation. The key identifiers and physicochemical

properties are summarized in the table below. For comparative purposes, information for the

active (R)-isomer and the racemic mixture are also included where available.
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Property (S)-BRD9500 (R)-BRD9500

IUPAC Name

(S)-6-(3-fluoro-4-

morpholinophenyl)-5-methyl-

4,5-dihydropyridazin-3(2H)-one

(R)-6-(3-fluoro-4-

morpholinophenyl)-5-methyl-

4,5-dihydropyridazin-3(2H)-

one[5]

CAS Number 1630760-76-7[5] 1630760-75-6[2][5]

Molecular Formula C15H18FN3O2[2] C15H18FN3O2[2][5]

Molecular Weight 291.33 g/mol [2][5] 291.33 g/mol [2][5]

SMILES

O=C1C--INVALID-LINK--

C(C2=CC=C(N3CCOCC3)C(F)

=C2)=NN1

O=C1C--INVALID-LINK--

C(C2=CC=C(N3CCOCC3)C(F)

=C2)=NN1[3][5]

InChI Key
GJGGSLDXABLZLP-

SFHVURJKSA-N

GJGGSLDXABLZLP-

SNVBAGLBSA-N[5]

Appearance Solid[2] Solid powder[5]

Solubility Soluble in DMSO[5] Soluble in DMSO[2][5]

Biological Activity and Mechanism of Action of (R)-
BRD9500
The potent biological effects are associated with the (R)-enantiomer of BRD9500. It is a

selective inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B).[2][3]

[4] The primary mechanism of its antitumor activity involves the induction of a novel protein-

protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[3][6] This

ternary complex formation is cytotoxic to cancer cells that express both PDE3A and SLFN12,

making these two proteins predictive biomarkers for the compound's efficacy.[6]

Quantitative Biological Data for (R)-BRD9500
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Assay Target/Cell Line Value Reference

IC50 PDE3A 10 nM [2][3][4]

IC50 PDE3B 27 nM [2][3][4]

EC50
SK-MEL-3 (melanoma

cell line)
1 nM [3]

EC50
HeLa (cervical cancer

cell line)
1.6 nM [3]

Signaling Pathway of (R)-BRD9500
The binding of (R)-BRD9500 to PDE3A induces a conformational change that promotes its

association with SLFN12. This trimeric complex leads to the activation of SLFN12's latent

cytotoxic activity, ultimately resulting in cancer cell death.
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Caption: Signaling pathway of (R)-BRD9500 leading to cancer cell death.

Experimental Protocols
Cell Viability Assay
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A common method to determine the EC50 of (R)-BRD9500 in cancer cell lines is a

luminescence-based cell viability assay.

Cell Plating: Seed cancer cells (e.g., SK-MEL-3 or HeLa) in 96-well plates at a

predetermined density and allow them to adhere overnight.

Compound Treatment: Prepare a serial dilution of (R)-BRD9500 and the negative control,

(S)-BRD9500. Add the compounds to the respective wells. Include a DMSO-only control.

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions.

Lysis and Reagent Addition: Add a reagent that lyses the cells and contains a substrate for a

constitutively expressed enzyme (e.g., luciferase).

Signal Measurement: Measure the luminescence signal, which is proportional to the number

of viable cells.

Data Analysis: Plot the cell viability against the compound concentration and fit the data to a

dose-response curve to calculate the EC50 value.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12
Interaction
This protocol is used to confirm that (R)-BRD9500 stabilizes the interaction between PDE3A

and SLFN12 in cells.[3]

Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with (R)-BRD9500, (S)-
BRD9500 (as a negative control), or DMSO for a specified time (e.g., 8 hours).[3]

Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and

phosphatase inhibitors.

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of

interest (e.g., PDE3A) that is conjugated to magnetic or agarose beads.

Washing: Wash the beads several times to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and

probe with antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated

protein.

Cell Culture Cell Viability Assay
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Caption: Workflow for a cell viability experiment.

Conclusion
In summary, (S)-BRD9500 is the inactive enantiomer of the potent PDE3 modulator, (R)-

BRD9500. Its primary utility is as a negative control to demonstrate the stereospecificity of the

biological effects observed with the (R)-isomer. The antitumor activity of (R)-BRD9500 is

mediated through the inhibition of PDE3A and the subsequent induced interaction with

SLFN12, leading to cancer cell death. This detailed understanding of both enantiomers is

crucial for the rigorous validation of (R)-BRD9500 as a chemical probe and potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-BRD9500 | 异构体 | MCE [medchemexpress.cn]

2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b11932116?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932116?utm_src=pdf-body
https://www.benchchem.com/product/b11932116?utm_src=pdf-custom-synthesis
https://www.medchemexpress.cn/s-brd9500.html
https://www.probechem.com/products_BRD9500.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. medchemexpress.com [medchemexpress.com]

4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

5. medkoo.com [medkoo.com]

6. cancer-research-network.com [cancer-research-network.com]

To cite this document: BenchChem. [(S)-BRD9500 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932116#s-brd9500-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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